1,1-Di(phenylsulfonyl)-cyclopropane
Description
Structure
3D Structure
Properties
CAS No. |
34782-46-2 |
|---|---|
Molecular Formula |
C15H14O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)cyclopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H14O4S2/c16-20(17,13-7-3-1-4-8-13)15(11-12-15)21(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
NXYMZVLXENKMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Di Phenylsulfonyl Cyclopropane and Analogs
Direct Cyclopropanation Strategies
Direct cyclopropanation strategies involve the formation of the three-membered ring from acyclic precursors in a single key step. These methods are often convergent and efficient, providing direct access to the desired cyclopropane (B1198618) core.
Metal-Carbenoid Mediated Cyclopropanation of Alkenes (e.g., Rhodium, Copper)
The metal-catalyzed cyclopropanation of alkenes using diazo compounds is a cornerstone of cyclopropane synthesis. acsgcipr.orgmasterorganicchemistry.com In the context of 1,1-di(phenylsulfonyl)-cyclopropane, this typically involves the reaction of an alkene with a diazo compound bearing two phenylsulfonyl groups, such as bis(phenylsulfonyl)diazomethane. Transition metals like rhodium and copper are commonly employed to catalyze this transformation. acsgcipr.org
The mechanism involves the in-situ formation of a metal-carbenoid species from the diazo compound. acsgcipr.org This reactive intermediate then transfers the bis(phenylsulfonyl)methylene unit to the alkene in a concerted or stepwise fashion, leading to the formation of the cyclopropane ring. The choice of metal catalyst and ligands can significantly influence the efficiency and stereoselectivity of the reaction. acsgcipr.orgrsc.org For instance, rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. rsc.orgresearchgate.net
Rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates have been shown to produce cyclopropanes with high stereoselectivity. rsc.org Furthermore, N-sulfonyl-1,2,3-triazoles can serve as precursors to rhodium(II) azavinyl carbenes, which react with olefins to yield cyclopropanes with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org The use of chiral rhodium catalysts can enable enantioselective cyclopropanation, providing access to optically active 1,1-disubstituted cyclopropanes. digitellinc.com
Copper catalysts, while sometimes less reactive than their rhodium counterparts, offer a more economical alternative for cyclopropanation reactions. acsgcipr.org Similar to rhodium, copper catalysts activate the diazo compound to form a copper-carbenoid, which then reacts with the alkene.
A notable example is the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, which allows for the multigram-scale synthesis of (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, a versatile precursor for further derivatization. researchgate.net
Table 1: Examples of Metal-Carbenoid Mediated Cyclopropanation
| Catalyst System | Diazo Precursor | Alkene | Product | Yield | Reference |
| Rh₂(OAc)₄ | Bis(phenylsulfonyl)diazomethane | Styrene | 1,1-Di(phenylsulfonyl)-2-phenylcyclopropane | Good | N/A |
| Cu(acac)₂ | Bis(phenylsulfonyl)diazomethane | Cyclohexene | 7,7-Di(phenylsulfonyl)norcarane | Moderate | N/A |
| Rh₂(S-TCPTAD)₄ | Substituted aryldiazoacetates | Electron-deficient alkenes | Highly stereoselective cyclopropanes | High (up to 98% ee) | rsc.org |
| Rh₂(S-NTTL)₄ | 1-Mesyl-1,2,3-triazole | Styrene | Cyclopropane carboxaldehydes | High (up to 97% ee) | organic-chemistry.org |
| [i-PrPDI]CoBr₂/Zn | CH₂Br₂ | Polyalkenes | Monocyclopropanated products | Synthetically useful | researchgate.net |
Ylide-Based Cyclopropanation Approaches (e.g., Sulfoxonium Ylides)
Sulfur ylides, particularly sulfoxonium ylides, are powerful reagents for the synthesis of cyclopropanes. oaepublish.com These reagents act as nucleophilic methylene (B1212753) transfer agents, reacting with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, to furnish cyclopropane rings. The Corey-Chaykovsky reaction is a classic example of this transformation. nih.gov
In the context of synthesizing 1,1-disulfonyl cyclopropanes, a suitable sulfoxonium ylide bearing two sulfonyl groups would be required. However, a more common approach involves the reaction of a simpler ylide, like dimethylsulfoxonium methylide, with an alkene that already contains the gem-disulfonyl moiety. thieme.demdpi.com For instance, the reaction of dimethylsulfoxonium methylide with an α,β-unsaturated ketone can lead to the formation of a cyclopropane ring. thieme.de The stability of sulfoxonium ylides makes them safer alternatives to diazo compounds. liverpool.ac.uk
Recent advancements have demonstrated the use of sulfoxonium ylides in enantioselective aminocatalysis to produce cyclopropane-fused chromanol structures. acs.orgnih.govacs.org Iridium(I) complexes have also been identified as effective catalysts for the cyclopropanation of α-carbonyl sulfoxonium ylides via a metal-carbene intermediate, offering complete stereospecificity. liverpool.ac.uk Furthermore, palladium-catalyzed [2+1] annulations of sulfoxonium ylides with norbornene derivatives provide access to cyclopropane-fused norbornene skeletons. rsc.org
Table 2: Ylide-Based Cyclopropanation Reactions
| Ylide | Alkene Substrate | Catalyst/Conditions | Product Type | Key Features | Reference |
| Dimethylsulfoxonium methylide | 3-Aryl-substituted levoglucosenones | 1,1,3,3-tetramethylguanidine/DMSO | Tri- and tetrasubstituted cyclopropanes | Excellent yields and stereoselectivity | thieme.de |
| α-Carbonyl sulfoxonium ylides | Alkenes | Iridium(I) complex | Cyclopropyl (B3062369) derivatives | Complete stereospecificity | liverpool.ac.uk |
| Sulfoxonium ylides | Norbornene derivatives | Palladium catalyst | Cyclopropane-fused norbornene skeletons | Exclusive selectivity | rsc.org |
| Sulfoxonium ylides | 2-Hydroxycinnamaldehydes | Jørgensen–Hayashi catalyst/NaOAc | Cyclopropane-fused chromanol scaffolds | Enantioselective | mdpi.com |
Anionic Cyclopropanation via Sulfonyl-Stabilized Carbanions
The strong electron-withdrawing nature of the phenylsulfonyl group facilitates the formation of a stabilized carbanion adjacent to it. nih.gov This property is exploited in anionic cyclopropanation strategies. A common approach involves the reaction of a carbanion derived from bis(phenylsulfonyl)methane (B177063) with a 1,2-dihaloalkane, such as 1,2-dibromoethane (B42909). The reaction proceeds via a double nucleophilic substitution mechanism.
Alternatively, a Michael-initiated ring closure (MIRC) reaction can be employed. In this method, the carbanion of bis(phenylsulfonyl)methane adds to an activated alkene (Michael acceptor) bearing a leaving group on the β-carbon. The resulting intermediate then undergoes intramolecular cyclization via nucleophilic displacement of the leaving group to form the cyclopropane ring.
A study by Wilkerson-Hill and colleagues introduced a method for synthesizing 1,1-dialkylcyclopropanes by reacting dialkyl sulfones with styrenes and arylbutadienes in the presence of a strong base like NaNH₂ or n-BuLi. nih.gov This reaction proceeds through a stepwise anionic process initiated by the direct addition of the sulfonyl anion to the carbon-carbon double bond. nih.gov Another example involves the reaction of 1-phenylsulfonyl-1-phenylthioalkenes with lithiated phenyl phenylthiomethyl sulfone, which yields 1-phenylsulfonyl-1,2-bis(phenylthio)cyclopropanes as single diastereoisomers. rsc.orgcapes.gov.br
[2+1] Cycloaddition Reactions Leading to Sulfone-Substituted Cyclopropanes
[2+1] Cycloaddition reactions offer another powerful route to sulfone-substituted cyclopropanes. These reactions involve the combination of a two-atom component (an alkene) and a one-atom component (a carbene or carbenoid equivalent).
A notable example is the Lewis acid-promoted reaction of (E)-1-(phenylseleno)-2-silylethenes with electrophilic olefins like methyl or ethyl 2-p-toluene- or benzenesulfonylacrylates. This reaction, conducted in the presence of SnCl₄ at low temperatures, affords highly substituted sulfone-containing cyclopropanes with high stereoselectivity. acs.orgacs.org The reaction is believed to proceed through a selenium-stabilized 1,2-silicon migration process. acs.org This method highlights the versatility of cycloaddition strategies in constructing complex cyclopropane systems.
Palladium(II)-Catalyzed Cyclopropanation using Sulfonyl Fluorides as Ambiphiles
A more recent and innovative approach involves the use of alkyl sulfonyl fluorides as ambiphilic reagents in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.orgresearchgate.netenglelab.com In this methodology, the sulfonyl fluoride (B91410) group serves a dual role: it acts as an acidifying group to facilitate carbanion formation and as an internal oxidant in the catalytic cycle. chemrxiv.orgchemrxiv.orgresearchgate.net
The reaction proceeds through a series of steps including carbopalladation and oxidative addition. This method provides access to cis-substituted cyclopropanes and is compatible with a wide range of functional groups on both the sulfonyl fluoride and the alkene. chemrxiv.orgchemrxiv.org Mechanistic studies have revealed that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type C–SO₂F oxidative addition. chemrxiv.orgresearchgate.net This strategy has also been applied to the synthesis of aryl/heteroaryl cyclopropanes from the corresponding fluorosulfonates. researchgate.net Furthermore, a substrate-dependent selective C–C vs. C–N bond cyclization of N-sulfonyl ketimines with ethenesulfonyl fluorides can lead to trans-cyclopropanes. rsc.org
Table 3: Palladium(II)-Catalyzed Cyclopropanation with Sulfonyl Fluorides
| Sulfonyl Fluoride | Alkene | Catalyst System | Product | Key Features | Reference |
| Alkyl sulfonyl fluorides | Unactivated Alkenes | Palladium(II) | cis-Substituted cyclopropanes | Broad functional group compatibility | chemrxiv.orgchemrxiv.org |
| Aryl/Heteroaryl fluorosulfonates | Alkenes | Palladium(II) | Aryl/Heteroaryl cyclopropanes | Excellent yields | researchgate.net |
| Ethenesulfonyl fluorides | N-Sulfonyl ketimines | DBU | trans-Cyclopropanes | High diastereoselectivity | rsc.org |
Functionalization and Derivatization of Pre-formed Cyclopropane Rings
Once the this compound core is synthesized, it can be further modified to introduce additional functionality. The high acidity of the C-2 proton (the one not bearing the sulfonyl groups) allows for deprotonation to form a stabilized carbanion. This carbanion can then be reacted with various electrophiles to install a wide range of substituents at the C-2 position.
For example, the cyclopropane can be alkylated, acylated, or reacted with aldehydes and ketones. The phenylsulfonyl groups themselves can also be the site of modification, although this is less common. Reductive cleavage of the C-S bonds can remove the sulfonyl groups, providing access to non-sulfonylated cyclopropanes.
A study demonstrated the derivatization of cyclic alkenylsulfonyl fluorides, which can be prepared via palladium-catalyzed synthesis. nih.gov These compounds can undergo various transformations, including nucleophilic substitution at the sulfur atom, conjugate addition to the alkene, and N-functionalization, showcasing the potential for derivatizing sulfonyl-containing cyclopropane precursors. nih.gov Another example involves the derivatization of (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide-magnesium exchange/functionalization, leading to a diverse collection of cyclopropane-containing compounds. researchgate.net
Introduction of Sulfonyl Moieties (e.g., Destannylative Acylation for 1-acyl-1-(phenylsulfonyl)cyclopropanes)
A notable method for the introduction of functional groups onto a pre-existing cyclopropane ring bearing a phenylsulfonyl group is through destannylative reactions. For instance, the destannylative acylation of 1-[(2-methoxyethoxy)methoxy]-2-(phenylsulfonyl)-2-(tributylstannyl)cyclopropane provides a pathway to 1-acyl-1-(phenylsulfonyl)cyclopropanes. documentsdelivered.com This transformation involves the reaction of the stannylated cyclopropane with an acylating agent, leading to the substitution of the tributylstannyl group with an acyl group. This method highlights the utility of organotin precursors in the functionalization of sulfonylated cyclopropanes.
Ring-Closing Reactions to Form this compound Architectures
The construction of the this compound framework often relies on ring-closing reactions. A common strategy involves the reaction of a nucleophile with a suitable Michael acceptor, followed by an intramolecular cyclization. For example, the reaction of lithiated phenyl phenylthiomethyl sulfone with 1-phenylsulfonyl-1-phenylthioalkenes yields 1-phenylsulfonyl-1,2-bis(phenylthio)cyclopropanes as single diastereoisomers in good yields. rsc.orgcapes.gov.br Subsequent oxidation of the phenylthio groups can then lead to the desired 1,1-di(phenylsulfonyl)cyclopropane derivatives.
Another approach involves the use of haloforms, such as chloroform (B151607) or bromoform (B151600), in the presence of a base to generate a dihalocarbene. This carbene then reacts with an appropriately substituted alkene to form the corresponding dihalocyclopropane, which can be further functionalized. youtube.com For instance, the reaction of an alkene with bromoform (CHBr3) and potassium hydroxide (B78521) results in a cyclopropane ring with two bromine atoms. youtube.com These halogens can then be displaced or transformed to introduce the desired sulfonyl groups.
A specific example of a ring-closing reaction is the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from methyl phenyl sulfone and epichlorohydrin. nih.gov This multi-step process involves the initial reaction of methyl phenyl sulfone with di-n-butyl magnesium, followed by the addition of epichlorohydrin. nih.gov A subsequent ring-closing step, often induced by a base like n-butyllithium, leads to the formation of the bicyclobutane structure. nih.gov
Asymmetric and Stereoselective Synthesis of this compound Derivatives
The development of asymmetric and stereoselective methods for the synthesis of cyclopropane derivatives is of paramount importance due to the prevalence of chiral cyclopropanes in biologically active molecules. rochester.edu
Enantioselective Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation
Enantioselective Michael Initiated Ring Closure (MIRC) reactions represent a powerful strategy for the asymmetric synthesis of cyclopropanes. rsc.orgumn.eduresearchgate.net This approach involves the conjugate addition of a nucleophile to a Michael acceptor, creating an enolate that subsequently undergoes an intramolecular cyclization to form the cyclopropane ring. rsc.orgresearchgate.net The stereoselectivity of the reaction is controlled by the use of a chiral catalyst or a chiral auxiliary. rsc.org For instance, organocatalytic asymmetric cascade Michael reactions of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, can produce cyclopropanes with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.org This method allows for the formation of two new carbon-carbon bonds and two stereogenic centers in a single step. organic-chemistry.org
Chiral Catalyst Development for Stereocontrol
The development of effective chiral catalysts is crucial for achieving high levels of stereocontrol in cyclopropanation reactions. nih.gov Chiral ruthenium(II)-Pheox complexes have been shown to be highly effective catalysts for the asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate, affording optically active cyclopropylphosphonates in high yields with excellent diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee). nih.govfao.org Similarly, engineered variants of sperm whale myoglobin (B1173299) can catalyze the cyclopropanation of vinylarenes with diazoketones with high diastereo- and enantioselectivity. rochester.edu
Palladium(II) catalysts have also been employed in the diastereoselective cyclopropanation of unactivated alkenes with sulfur ylides. chemrxiv.org This method utilizes a nucleopalladation mechanism and can deliver anti-cyclopropanes for allylamines and syn-cyclopropanes for alkenyl acid derivatives with high selectivity. chemrxiv.org
| Catalyst/Method | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehyd + Bromomalonate | Chiral Cyclopropane | >30:1 organic-chemistry.org | 90-98% organic-chemistry.org |
| Ru(II)-Pheox Complex | Alkene + Diethyl Diazomethylphosphonate | Cyclopropylphosphonate | up to 99:1 nih.govfao.org | up to 99% nih.govfao.org |
| Engineered Myoglobin | Vinylarene + Diazoketone | Cyclopropyl Ketone | >99% de rochester.edu | >99% ee rochester.edu |
| Palladium(II) Catalyst | Alkenyl Amine/Acid + Sulfur Ylide | Functionalized Cyclopropane | High anti or syn selectivity chemrxiv.org | Not specified |
Diastereoselective Synthesis through Auxiliary-Controlled Approaches
Chiral auxiliaries provide another powerful tool for controlling the stereochemical outcome of cyclopropanation reactions. nih.govnih.gov In this approach, a chiral molecule is temporarily attached to one of the reactants, directing the stereochemistry of the cyclopropane formation. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
For example, the use of a chiral oxazolidinone auxiliary has been reported for the synthesis of chiral bicyclo[1.1.1]pentanes with an adjacent stereocenter. nih.gov The auxiliary directs the addition of a radical to a propellane derivative, leading to the formation of the desired product with excellent diastereoselectivity. nih.gov Similarly, chiral auxiliaries have been employed in Diels-Alder reactions to control the stereochemistry of the resulting cycloadducts. nih.gov
Another strategy involves the use of a chiral auxiliary in a Strecker-type reaction to synthesize chiral α-amino acids containing a bicyclo[1.1.1]pentane core. nih.gov The reaction of an aldehyde with a chiral amine, such as (R)-2-phenylglycinol, followed by the addition of a cyanide source, leads to a mixture of diastereomers that can be separated. nih.gov
| Chiral Auxiliary | Reaction Type | Substrates | Diastereoselectivity |
| Oxazolidinone | Radical Addition | [1.1.1]Propellane + Chiral Sulfinimine | Excellent nih.gov |
| (R)-2-Phenylglycinol | Strecker Reaction | Aldehyde + TMSCN | 2:1 mixture of diastereomers nih.gov |
Chemical Reactivity and Transformations of 1,1 Di Phenylsulfonyl Cyclopropane Systems
Ring-Opening Reactions (R.O.R.)
The inherent ring strain and the electronic properties conferred by the two sulfonyl groups make 1,1-di(phenylsulfonyl)-cyclopropane highly susceptible to ring-opening reactions. These transformations typically proceed via cleavage of the C2-C3 bond or one of the C1-C2/C1-C3 bonds, leading to the formation of linear, 1,3-difunctionalized propane (B168953) derivatives. The specific pathway and resulting products are dictated by the reaction conditions and the nature of the reacting species.
Nucleophilic Ring Opening
The most common class of reactions for this compound involves nucleophilic ring-opening. The strong electron-withdrawing nature of the two phenylsulfonyl groups renders the adjacent cyclopropyl (B3062369) carbons (C2 and C3) electrophilic and thus prime targets for attack by nucleophiles. nih.gov This process, often considered a formal conjugate addition or a homo-Michael addition, results in the opening of the strained ring to generate a stabilized carbanion at the C1 position, which is subsequently protonated or trapped by an electrophile to yield the final 1,3-disubstituted product. nih.govresearchgate.net
The reactivity of donor-acceptor cyclopropanes like this compound in nucleophilic ring-opening reactions can be significantly enhanced by the use of Lewis acids. uni-regensburg.deresearchgate.net The Lewis acid coordinates to one of the oxygen atoms of the phenylsulfonyl groups, which increases their electron-withdrawing capacity and further polarizes the cyclopropane (B1198618) ring. This activation makes the ring even more electrophilic and susceptible to attack by even weak nucleophiles. uni-regensburg.de
The general mechanism involves the formation of a zwitterionic or highly polarized intermediate after the nucleophilic attack, which is stabilized by the Lewis acid. This strategy has been widely applied to various donor-acceptor cyclopropanes to achieve reactions with a broad range of nucleophiles, including amines, indoles, and others. researchgate.netsemanticscholar.org While specific studies focusing exclusively on this compound are part of the broader research into D-A cyclopropanes, the principles are directly applicable. Common Lewis acids employed in these transformations are shown in the table below.
Table 1: Common Lewis Acids for Activating Donor-Acceptor Cyclopropanes
| Lewis Acid | Typical Application |
| Yb(OTf)₃ | Catalyzes [3+2]-cycloadditions and ring-openings with thiourea (B124793). uni-regensburg.de |
| Cu(OTf)₂ | Used with chiral ligands for asymmetric ring-opening reactions. nih.gov |
| Sc(OTf)₃ | Effective in various asymmetric ring-opening reactions. nih.gov |
| Ga(OTf)₃ | Alternative catalyst for ring-opening cyclization cascades. uni-regensburg.de |
| SnCl₄ | Used for cycloadditions with carbonyl compounds. nih.gov |
The choice of Lewis acid and reaction conditions can influence the outcome and selectivity of the reaction.
Detailed research findings on the specific ring-opening of this compound initiated by a sulfinate anion are not extensively documented in the reviewed literature. Mechanistically, such a reaction would involve the nucleophilic attack of a sulfinate anion on one of the electrophilic carbons of the cyclopropane ring. This could potentially lead to a ring-opened product with the displacement of one of the phenylsulfonyl groups as a phenylsulfinate anion.
Specific studies detailing the reaction of this compound with azaheterocyclic thiones could not be identified in the performed search of scientific literature. However, related research has shown that donor-acceptor cyclopropanes can react with thioureas under Lewis acid catalysis. uni-regensburg.decolab.ws In these instances, thiourea acts as a bis-nucleophile in a formal [4+1]-cycloaddition, a reaction pathway that differs from a simple nucleophilic attack by a thione. uni-regensburg.decolab.ws
The chemical behavior of this compound is dominated by the powerful electronic effects of the two geminal phenylsulfonyl substituents. These groups exert a strong -I (inductive) and -M (mesomeric) effect, which significantly acidifies the C-H bonds of the ring and, more importantly, withdraws electron density from the cyclopropane ring framework. This polarization activates the C2 and C3 positions for nucleophilic attack. nih.gov
In many ring-opening reactions, the entire cyclopropane unit is incorporated into the final product. However, the phenylsulfonyl group can also function as a leaving group in the form of the stable phenylsulfinate anion (PhSO₂⁻). In such cases, the reaction proceeds as a nucleophilic substitution where the attacking nucleophile replaces one of the sulfonyl groups, accompanied by the ring opening. This pathway allows for the introduction of a diverse range of functional groups onto the resulting three-carbon chain.
Reductive Ring Opening Pathways
The electrochemical reduction of donor-acceptor cyclopropanes offers an alternative pathway for ring cleavage. beilstein-journals.orgbeilstein-journals.org This method involves a one-electron transfer to the cyclopropane molecule, generating a radical anion intermediate. beilstein-journals.org For this compound, the two electron-withdrawing sulfonyl groups are crucial as they can effectively stabilize the incoming negative charge, facilitating the formation of this radical anion.
Following its formation, the radical anion undergoes rapid cleavage of a carbon-carbon bond in the strained ring to give a more stable, open-chain radical anion. This intermediate can then be protonated or react with other electrophiles. beilstein-journals.org The regioselectivity of the ring-opening and subsequent reactions can sometimes be controlled by the reaction conditions, such as the presence of Lewis acids. beilstein-journals.org This electrochemical method avoids the use of harsh chemical reductants and provides a distinct mode of reactivity compared to nucleophilic pathways. beilstein-journals.orgbeilstein-journals.org
Oxidative Ring Opening and 1,3-Difunctionalization
The oxidative ring-opening of cyclopropanes provides a powerful strategy for 1,3-difunctionalization, transforming the cyclic structure into a linear, functionalized chain. This approach is particularly effective for aryl cyclopropanes, where the cleavage of a C-C bond can be facilitated under oxidative conditions. researchgate.netresearchgate.net
Recent advancements have demonstrated the utility of aryl iodide(I-III) catalysis for the 1,3-oxidation of cyclopropanes. This methodology allows for the introduction of various functional groups in a 1,3-relationship. For instance, using practical and commercially available reagents, a range of substituted cyclopropanes can undergo 1,3-difluorination. nih.gov The protocol can be adapted to introduce other functionalities as well. For example, the addition of acetic acid to the 1,3-difluorination conditions leads to the formation of 1,3-fluoroacetoxylated products. nih.gov Furthermore, net 1,3-dihydroxylation can be achieved using trifluoroacetic acid, followed by hydrolysis. nih.gov When these reactions are conducted in acetonitrile (B52724), 1,3-amino alcohols can be obtained with high regioselectivity. nih.gov The versatility of this catalytic system is further highlighted by its application in synthesizing 1,3-diamines, which requires a stoichiometric activator like BF₃·OEt₂ with a sulfonamide nitrogen source. nih.gov
Another innovative approach involves a photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes using azine N-oxides as bifunctional reagents under visible light. rsc.org This metal-free method proceeds via a photo-induced radical pathway, involving single-electron oxidation of both the aryl cyclopropane and the azine N-oxide, followed by a stepwise ring opening to yield β-pyridyl ketones. rsc.org
The following table summarizes the types of 1,3-difunctionalization reactions of cyclopropanes and the resulting products.
| Reaction Type | Reagents/Catalysts | Product Type |
| 1,3-Difluorination | Aryl iodide(I-III) catalysis | 1,3-Difluorides |
| 1,3-Fluoroacetoxylation | Aryl iodide(I-III) catalysis, Acetic acid | 1,3-Fluoroacetoxy compounds |
| 1,3-Dihydroxylation | Aryl iodide(I-III) catalysis, Trifluoroacetic acid, H₂O | 1,3-Diols |
| 1,3-Aminoalcohol formation | Aryl iodide(I-III) catalysis, Trifluoroacetic acid, Acetonitrile | 1,3-Amino alcohols |
| 1,3-Diamine formation | Aryl iodide(I-III) catalysis, BF₃·OEt₂, Sulfonamide | 1,3-Diamines |
| 1,3-Oxyheteroarylation | Visible light, Azine N-oxides | β-Pyridyl ketones |
Thermal and Photochemical Ring Opening Processes
Electrocyclic reactions, which involve the concerted cyclization of a conjugated π-electron system, can also occur in reverse as an electrocyclic ring opening. libretexts.org These reactions can be initiated either thermally or photochemically, and the stereochemical outcome is dictated by the Woodward-Hoffmann rules. masterorganicchemistry.comnih.govwikipedia.org
Thermal Ring Opening: The thermal ring-opening of cyclobutene (B1205218) derivatives to conjugated butadienes is a well-studied example of an electrocyclic reaction favored by the relief of ring strain. libretexts.org For 6π electron systems, such as the ring opening of a cyclohexadiene to a hexatriene, the reaction proceeds in a disrotatory manner under thermal conditions. masterorganicchemistry.com This means that the substituents at the termini of the breaking sigma bond rotate in opposite directions. masterorganicchemistry.com
Photochemical Ring Opening: In contrast, photochemical electrocyclic reactions often exhibit opposite stereospecificity to their thermal counterparts. libretexts.org For a 6π electron system, photochemical ring opening occurs in a conrotatory fashion, where the substituents rotate in the same direction. masterorganicchemistry.com The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a classic textbook example, serving as a model for photobiological reactions like vitamin D synthesis. nih.govarxiv.orgarxiv.orgnih.gov Ultrafast electron diffraction studies have provided direct observation of the ring-opening reaction path on the femtosecond timescale. arxiv.org These studies reveal that after initial excitation, the molecule undergoes internal conversion to the ground state, where a steep potential gradient accelerates the ring-opening motion. arxiv.org
The stereochemical course of these reactions is governed by the symmetry of the highest occupied molecular orbital (HOMO) in thermal reactions and the lowest unoccupied molecular orbital (LUMO) or a higher energy orbital in photochemical reactions. masterorganicchemistry.commasterorganicchemistry.com
| Reaction Condition | Number of π Electrons | Mode of Rotation |
| Thermal | 4n | Conrotatory |
| Thermal | 4n + 2 | Disrotatory |
| Photochemical | 4n | Disrotatory |
| Photochemical | 4n + 2 | Conrotatory |
Vinylcyclopropane (B126155) (VCP) Ring Opening and Cascade Reactions
The vinylcyclopropane (VCP) rearrangement is a powerful ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org This transformation is driven by the release of ring strain from the three-membered ring. nih.gov The reaction can proceed through either a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic mechanism, with the operative pathway being highly substrate-dependent. wikipedia.org
The VCP rearrangement has been utilized in the synthesis of complex natural products. wikipedia.org For instance, suitably substituted 1,1-divinyl-2-phenylcyclopropanes can undergo a variety of thermal rearrangements, including the vinylcyclopropane rearrangement to yield vinylcyclopentenes. nih.govnih.gov
Furthermore, the reactivity of vinylcyclopropanes can be harnessed in cascade reactions, which are sequences of intramolecular reactions that occur in a single synthetic operation. nih.gov For example, N,N-diallyl amide substituted 1,1-divinyl-2-phenylcyclopropanes can undergo tandem radical cyclizations at room temperature. nih.govnih.gov Upon warming, these substrates can isomerize to give not only vinylcyclopentenes but also more deeply rearranged tricyclic spirolactams through an aromatic Cope rearrangement followed by an ene reaction. nih.govnih.gov
The activation method can also dictate the reaction outcome. Lewis acids can mediate the cyclopropane-cyclopentene rearrangement, while Brønsted acids can lead to the opening of the exocyclic cyclopropane bond. digitellinc.com Visible light photocatalysis can also activate the double bond, enabling the addition of water and subsequent intramolecular cyclization to form furan (B31954) derivatives. digitellinc.com
The following table provides examples of different ring-opening reactions of vinylcyclopropanes and their resulting products.
| Activation Method | Reactant Type | Product Type |
| Thermal | 1,1-Divinyl-2-phenylcyclopropane | Vinylcyclopentene |
| Radical Initiator | N,N-Diallyl amide substituted 1,1-divinyl-2-phenylcyclopropane | Tetracyclic products |
| Lewis Acid | Fused vinylcyclopropane | Fused cyclopentene |
| Brønsted Acid | Fused vinylcyclopropane | Open-chain product with furan ring |
| Visible Light Photocatalysis | Fused vinylcyclopropane with water | Hexahydro[2,3b]furan |
Cycloaddition and Annulation Reactions
The strained ring of this compound and its derivatives makes them valuable partners in cycloaddition and annulation reactions, providing access to a variety of carbocyclic and heterocyclic ring systems.
[3+2] Annulation for Cyclopentane (B165970) Formation (e.g., Radical Iodine Atom Transfer)
[3+2] annulation reactions are a powerful tool for the construction of five-membered rings. In the context of cyclopropane chemistry, these reactions often involve the formal cleavage of a C-C bond in the three-membered ring, which then acts as a three-carbon synthon.
A notable example is the radical iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction. rsc.org Mechanistic studies have shown that single electron transfer (SET) can generate a transient iodine radical species, while the I-ATRA pathway constructs an iodinated acetate (B1210297) radical moiety, which is key for the cyclopropanation. rsc.org This highlights the crucial role of iodine in promoting the formation of cyclopropane rings. rsc.org
Furthermore, radical [3+2] cycloadditions of methylenecyclopropanes (MCPs) with elemental chalcogens (S, Se, Te) have been developed to synthesize methylene-1,2-dichalcogenolanes. nih.gov This reaction proceeds smoothly under catalyst- and additive-free conditions via a radical pathway. nih.gov
Other Higher-Order Cycloadditions and Annulations
Higher-order cycloadditions (HOCs), involving more than 6π electrons, are valuable for synthesizing medium-sized rings, which are often found in complex natural products. groupjorgensen.com While historically challenging due to low yields and poor periselectivity, the advent of organocatalysis has spurred interest in developing stereoselective HOCs. groupjorgensen.com Many of these reactions proceed through asynchronous or even stepwise mechanisms, sometimes involving ambimodal transition states that can lead to multiple products. groupjorgensen.com
Rearrangement and Isomerization Reactions
Beyond ring-opening and cycloaddition reactions, this compound systems and related structures can undergo various rearrangement and isomerization reactions, often leading to complex and synthetically useful molecular architectures.
For instance, 1,1-divinyl-2-phenylcyclopropanes are precursors to a rich array of rearrangement chemistry. nih.govnih.gov Depending on the substituents and reaction conditions, these compounds can undergo vinylcyclopropane rearrangements to form vinylcyclopentenes, or more complex transformations like tandem aromatic Cope-ene rearrangements to yield tricyclic spirolactams. nih.govnih.gov The conversion of the carbonyl group in these systems to an alcohol or ether can open up retro-ene pathways followed by either tautomerization or a Claisen rearrangement. nih.gov
Another significant rearrangement is the dienone-phenol rearrangement, where a 4,4-disubstituted cyclohexadienone rearranges to a stable 3,4-disubstituted phenol (B47542) in the presence of acid. wikipedia.org The migratory aptitude of the substituents at the C4 position is determined by the relative stability of the intermediate carbocation. wikipedia.org
Other notable rearrangement reactions that can be relevant to the products derived from cyclopropane transformations include the pinacol (B44631) rearrangement, the benzilic acid rearrangement, and the Wolff rearrangement, all of which involve the migration of a group to an adjacent atom, often promoted by the formation of a carbocation or other reactive intermediate. libretexts.org
The following table lists some of the key rearrangement reactions and their characteristic transformations.
| Rearrangement | Starting Material | Product |
| Vinylcyclopropane Rearrangement | Vinylcyclopropane | Cyclopentene |
| Aromatic Cope-Ene Rearrangement | 1,1-Divinyl-2-phenylcyclopropane with diallyl amide | Tricyclic spirolactam |
| Dienone-Phenol Rearrangement | 4,4-Disubstituted cyclohexadienone | 3,4-Disubstituted phenol |
| Pinacol Rearrangement | 1,2-Diol | Ketone |
| Benzilic Acid Rearrangement | 1,2-Diketone | α-Hydroxy carboxylic acid |
| Wolff Rearrangement | α-Diazoketone | Ketene |
Stereochemical Isomerization of Cyclopropanols bearing Sulfonyl Groups
The stereochemical course of reactions involving cyclopropanols is of significant interest in asymmetric synthesis. rsc.orgnih.gov While the isomerization of cyclopropanols to α-methyl ketones can be achieved under basic conditions, these conditions can be detrimental to stereocenters. rsc.org Consequently, milder catalytic systems have been developed. rsc.org
In the context of sulfonyl-substituted cyclopropanes, a silver-catalyzed radical ring-opening of cyclopropanols with sulfonyl oxime ethers has been reported to produce γ-keto oxime ethers. nih.gov This reaction proceeds under mild conditions and, notably, exhibits stereoselectivity with CF3-containing oxime ethers, yielding a single stereoisomer. nih.gov This suggests a radical-mediated pathway where the stereochemistry of the product is influenced by the nature of the substituents.
The isomerization of 1,2-disubstituted cyclopropanols can be catalyzed by various reagents, with the stereochemical outcome being a key consideration. rsc.org For instance, magnesium methylate has been shown to be an effective catalyst for the stereo-retentive isomerization of a range of cyclopropanols to their corresponding α-methyl ketones with minimal epimerization. rsc.org
Table 1: Catalytic Systems for Stereoretentive Isomerization of Cyclopropanols
| Catalyst System | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|
| Magnesium methylate | α-Methyl ketones | Stereo-retentive, negligible epimerization | rsc.org |
| [Pt(C₂H₄)Cl₂]₂ (Zeise's dimer) | α-Methyl ketones | Suitable for stereo-retentive isomerization | rsc.org |
π–σ–π Rearrangements in Cyclopropyl Systems
The strained σ-bonds of the cyclopropane ring can participate in rearrangements, particularly in systems that can stabilize the resulting intermediates. Donor-acceptor cyclopropanes, especially those bearing a vinyl group, are known to act as 1,3-zwitterionic synthons in transition-metal-catalyzed formal cycloadditions. acs.orgacs.org The presence of a C=C bond facilitates selective C-C bond cleavage by transition metals, driven by the release of ring strain (approximately 28 kcal/mol). acs.orgacs.org This leads to the formation of reactive π-allyl–metal complexes. acs.orgacs.org
While direct examples involving this compound in π–σ–π rearrangements are not extensively documented, the principles governing the reactivity of donor-acceptor cyclopropanes provide a framework for understanding its potential transformations. The two phenylsulfonyl groups act as strong electron acceptors, polarizing the cyclopropane ring and making it susceptible to ring-opening reactions.
Functional Group Transformations and Derivatizations on the Cyclopropane Skeleton
The this compound scaffold allows for a variety of functional group transformations, enabling the synthesis of more complex molecules.
C-C Bond Functionalization of Sulfones
The sulfonyl group can be a versatile handle for C-C bond formation. A notable example is the sequential condensation and double desulfonylative cyclopropanation of 1,2-bis(sulfonylmethyl)arenes with 3-arylacroleins. nih.gov This reaction, mediated by tBuOK, leads to the formation of polysubstituted biscyclopropane-fused tetralins with the creation of five new C-C single bonds. nih.gov Although this example involves the formation of a cyclopropane ring via desulfonylation, it highlights the utility of sulfonyl groups in C-C bond-forming strategies.
Furthermore, the synthesis of bis-cyclopropanated 1,3,5-tricarbonyl compounds has been achieved through a sequence of Claisen condensations and cyclopropanations, demonstrating the compatibility of the cyclopropane moiety with C-C bond-forming reactions under basic conditions. nih.gov
C-H Functionalization Adjacent to Sulfonyl Groups
The direct functionalization of C-H bonds is a powerful tool in organic synthesis. For cyclopropane systems, palladium-catalyzed enantioselective C-H activation has been achieved, providing a route to cis-substituted chiral cyclopropanecarboxylic acids. nih.gov This methodology has been shown to be compatible with a range of organoboron reagents as coupling partners under mild conditions. nih.gov
The presence of a cyclopropane ring can activate adjacent C-H bonds towards oxidation. eurekaselect.com The oxidation of the methylene (B1212753) group adjacent to a cyclopropane ring is a direct approach to cyclopropyl ketones. eurekaselect.com Additionally, transannular C-H functionalization of cycloalkanes has been demonstrated, showcasing the ability to functionalize C-H bonds at positions remote to a directing group. nih.govscripps.edu In the context of this compound, the protons on the cyclopropane ring are activated by the adjacent sulfonyl groups, making them susceptible to deprotonation and subsequent reaction with electrophiles, which represents a form of C-H functionalization.
Table 2: Examples of C-H Functionalization in Cyclopropane Systems
| Reaction Type | Catalyst/Reagent | Functionalized Product | Reference |
|---|---|---|---|
| Enantioselective C-H Activation/Cross-Coupling | Pd(II) with mono-N-protected amino acid ligands | cis-Substituted chiral cyclopropanecarboxylic acids | nih.gov |
| Transannular γ-Methylene C–H Arylation | Palladium with quinuclidine-pyridone ligands | γ-Arylated cycloalkane carboxylic acids | nih.govscripps.edu |
Substitution Reactions (e.g., Nucleophilic Vinylic Substitution)
The electron-withdrawing nature of the two phenylsulfonyl groups in this compound activates the cyclopropane ring towards nucleophilic attack, leading to ring-opening reactions. nih.govnih.govchempedia.info These reactions can be considered a form of nucleophilic substitution where the cyclopropane ring is the electrophile. The reaction of spiro-activated cyclopropanes with thiophenolates, for instance, results in selective nucleophilic attack at a carbon atom of the cyclopropane ring, leading to ring-opened products. nih.gov
Mechanistic Investigations of Reactions Involving 1,1 Di Phenylsulfonyl Cyclopropane
Elucidation of Reaction Pathways: Concerted vs. Stepwise Mechanisms
The distinction between concerted and stepwise mechanisms is fundamental to understanding the reactions of 1,1-di(phenylsulfonyl)-cyclopropane. A concerted reaction proceeds through a single transition state without the formation of any intermediates, whereas a stepwise reaction involves one or more intermediates. ucla.eduyoutube.com
In the context of cycloadditions and rearrangements involving this class of compounds, the reaction pathway often depends on the nature of the reactants and the reaction conditions. For instance, in [2+2] cycloaddition-cycloreversion reactions, evidence often points towards a stepwise mechanism involving polar or zwitterionic intermediates. researchgate.net Computational studies, such as those employing density functional theory (DFT), have become invaluable in distinguishing between these pathways by calculating the energy profiles of potential concerted and stepwise routes. researchgate.net
For example, the thermal rearrangement of 5-spirocyclopropane isoxazolidines, which can be conceptually related to the reactivity of highly substituted cyclopropanes, is understood to proceed through a stepwise mechanism involving the cleavage of the N-O bond. nih.gov Similarly, the formation of cyclopropanes from sulfoxonium ylides and α,β-unsaturated compounds typically occurs via a stepwise Michael addition followed by intramolecular cyclization. mdpi.com
The choice between a concerted or stepwise pathway can be influenced by factors such as solvent polarity and the stability of potential carbocation intermediates. researchgate.net Generally, polar solvents can stabilize charged intermediates, favoring a stepwise mechanism.
The Role of the Bis(phenylsulfonyl) Moiety in Cyclopropane (B1198618) Activation and Directed Reactivity
The bis(phenylsulfonyl) moiety at the C1 position of the cyclopropane ring is the primary driver of its reactivity. This group exerts a powerful activating effect through several mechanisms:
Inductive Electron Withdrawal: The sulfonyl groups are strongly electron-withdrawing, which polarizes the C-C bonds of the cyclopropane ring and increases the acidity of the protons on the ring.
Stabilization of Intermediates: The bis(phenylsulfonyl) group can effectively stabilize adjacent carbanions, which are common intermediates in reactions of these cyclopropanes. This stabilization is crucial for facilitating nucleophilic attack and ring-opening reactions.
Directing Group: In many reactions, the bis(phenylsulfonyl) moiety acts as a directing group, influencing the regioselectivity of bond formation and cleavage.
The activation provided by this moiety enables this compound to participate in reactions that are not readily accessible for less activated cyclopropanes. For example, it can undergo ring-opening reactions with a variety of nucleophiles and participate in cycloaddition reactions.
Transition State Analysis and Energetic Profiles of Key Steps
Computational chemistry plays a crucial role in understanding the transition states and energetic profiles of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed.
These analyses provide insights into the feasibility of a proposed mechanism and can predict the stereochemical outcome of a reaction. For instance, in a study on the 1,3-dipolar cycloaddition of nitrones to methylenecyclopropane, DFT calculations were used to determine the activation energies of different reaction pathways, explaining the observed regioselectivity. nih.gov The energy difference between competing transition states can determine which product is formed preferentially. researchgate.net
Regio- and Stereoselectivity Control Factors in Transformations
Many reactions involving this compound and its derivatives exhibit high levels of regio- and stereoselectivity. The factors governing this selectivity are multifaceted and include:
Steric Hindrance: The bulky phenylsulfonyl groups can sterically hinder the approach of reagents from one face of the molecule, leading to a preferred direction of attack.
Electronic Effects: The electron-withdrawing nature of the sulfonyl groups influences the electron density distribution in the molecule, directing nucleophiles and electrophiles to specific positions. beilstein-journals.org
Substrate Control: The existing stereochemistry in a substituted this compound can dictate the stereochemical outcome of a subsequent reaction.
Catalyst Control: In catalyzed reactions, the chiral environment provided by the catalyst can induce high levels of enantioselectivity. rsc.org
For instance, the diastereoselective synthesis of cyclopropanes with multiple sulfur substituents has been achieved, with the stereochemistry of the major product being confirmed by X-ray crystallography. rsc.orgcapes.gov.br In such cases, the relative orientation of the substituents in the transition state determines the final stereochemistry.
| Reaction Type | Key Control Factors | Outcome |
| Nucleophilic Ring-Opening | Steric hindrance, electronic effects | Regioselective attack at C2 or C3 |
| Cycloaddition | Catalyst control, substrate control | High diastereoselectivity and enantioselectivity |
| Rearrangements | Strain release, electronic stabilization | Formation of specific constitutional isomers |
Characterization and Trapping of Reactive Intermediates (e.g., Carbanions, Radical Anions, Metal-Carbenoids)
The stepwise nature of many reactions involving this compound implies the existence of reactive intermediates. The direct observation or trapping of these species provides strong evidence for a proposed mechanism.
Carbanions: The high acidity of the C-H bonds on the cyclopropane ring, induced by the sulfonyl groups, facilitates the formation of carbanions upon treatment with a base. These carbanions can be trapped by electrophiles.
Radical Anions: In reactions involving single-electron transfer (SET), radical anions of the cyclopropane can be formed. These species can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Metal-Carbenoids: In metal-catalyzed reactions, particularly those involving diazo compounds, metal-carbenoid intermediates are often proposed. nih.gov While often transient, their existence can be inferred from the reaction products and by trapping experiments with suitable reagents. nih.gov
For example, in the cobalt-catalyzed cyclopropanation of dehydroaminocarboxylates, a key α-Co(III)-benzyl radical intermediate was trapped and characterized using EPR spectroscopy. nih.gov In other systems, cyclopropylcarbinyl radical intermediates have been probed using radical clock experiments. nih.gov
Kinetic Studies and Reaction Progress Analysis
Kinetic studies provide quantitative information about reaction rates and can help to elucidate the reaction mechanism. By monitoring the concentration of reactants and products over time, the rate law for the reaction can be determined.
For instance, a second-order rate law for a reaction between two reactants suggests a bimolecular process in the rate-determining step. researchgate.net Kinetic studies on the acid-catalyzed oxidation of D-penicillamine by iron(III) revealed a biphasic reaction, with a rapid initial complexation followed by a slower internal redox process. koreascience.kr
Analyzing the progress of a reaction can also provide mechanistic insights. For example, the observation of an induction period or the build-up and subsequent decay of an intermediate species can support a stepwise mechanism.
Theoretical and Computational Chemistry of 1,1 Di Phenylsulfonyl Cyclopropane Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 1,1-di(phenylsulfonyl)-cyclopropane and its derivatives. These calculations offer valuable insights into the molecule's geometry, electronic landscape, and reaction pathways.
Geometry Optimization and Analysis of Electronic Structure
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, often performed with various functionals and basis sets, reveal key structural parameters such as bond lengths and angles. For instance, studies on related substituted cyclopropanes have utilized DFT to understand the influence of substituents on the ring's geometry. beilstein-journals.org
Analysis of the electronic structure provides a detailed picture of electron distribution within the molecule. The two phenylsulfonyl groups act as strong electron-withdrawing moieties, significantly polarizing the C-C bonds of the cyclopropane (B1198618) ring. This polarization is a key factor governing the compound's reactivity, particularly its susceptibility to nucleophilic attack. nih.govnih.govscilit.com Theoretical calculations on similar systems, such as cyano(phenylsulfonyl)indoles, have demonstrated the utility of DFT in elucidating the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity. researchgate.netresearchgate.net
Mapping of Potential Energy Surfaces and Reaction Coordinates
Understanding the chemical transformations of this compound necessitates the exploration of its potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.orgwayne.edu For a chemical reaction, the PES provides a landscape of energy changes, with valleys corresponding to stable molecules (reactants and products) and mountain passes representing transition states. wayne.edu
By mapping the PES, computational chemists can identify the most likely pathways for a reaction to occur. The reaction coordinate is the path of lowest energy on the PES that connects reactants to products via a transition state. researchgate.netresearchgate.net For reactions involving cyclopropane derivatives, such as ring-opening, these calculations can elucidate whether the mechanism is concerted or stepwise. researchgate.net
Calculation of Reaction Energies, Activation Barriers, and Rate Constants
A significant application of quantum chemical calculations is the quantitative prediction of reaction energetics. By determining the energies of reactants, products, and transition states on the potential energy surface, it is possible to calculate key thermodynamic and kinetic parameters. wayne.edu
Reaction Energies (ΔE_rxn): The difference in energy between the products and reactants determines whether a reaction is exothermic (releases energy) or endothermic (requires energy).
Activation Barriers (E_a): The energy difference between the transition state and the reactants represents the activation energy, a critical factor in determining the reaction rate. A lower activation barrier corresponds to a faster reaction.
Rate Constants (k): While direct calculation of rate constants is complex, transition state theory allows for their estimation from the calculated activation energy. Experimental determination of second-order rate constants for reactions of electrophilic cyclopropanes provides valuable data for benchmarking and refining these theoretical models. nih.gov
DFT calculations have been successfully employed to study the mechanisms of various reactions, including 1,3-dipolar cycloadditions, providing insights into activation energies and regioselectivity. mdpi.com
Prediction of Spectroscopic Properties
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization and structural elucidation.
GIAO NMR Chemical Shift Calculations for Stereochemical Assignment
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. capes.gov.brmdpi.comnih.govmdpi.com This technique has proven to be particularly useful in assigning the stereochemistry of complex molecules, including diastereomers. capes.gov.br By comparing the calculated NMR chemical shifts with experimental data, it is possible to confidently determine the relative configuration of stereocenters.
The general workflow for this application involves:
Optimizing the geometries of the possible stereoisomers using DFT methods. mdpi.com
Performing GIAO NMR chemical shift calculations on the optimized structures. mdpi.com
Correlating the calculated shifts with the experimentally measured values to identify the correct diastereomer. mdpi.commdpi.com
This approach offers a powerful alternative to more traditional and often more arduous experimental methods for stereochemical assignment.
Analysis of Electrophilicity and Nucleophilicity Profiles of this compound and its Intermediates
The reactivity of this compound is largely defined by its electrophilic nature. The significant electron-withdrawing effect of the two phenylsulfonyl groups renders the cyclopropane ring electron-deficient and thus a good target for nucleophiles. nih.govnih.govscilit.comlibretexts.org
Computational chemistry provides tools to quantify the electrophilicity and nucleophilicity of molecules and their reactive intermediates. researchgate.net Indices such as the electrophilicity index (ω) can be calculated to assess a molecule's ability to accept electrons. researchgate.net For this compound, these calculations would confirm its character as a potent electrophile.
In the course of a reaction, various intermediates may be formed. Analyzing the electrophilicity and nucleophilicity profiles of these transient species is crucial for understanding the subsequent steps of the reaction mechanism. For instance, in a ring-opening reaction initiated by a nucleophile, the resulting intermediate may itself be nucleophilic or electrophilic, dictating how it will react further. The study of radical philicity also provides a framework for understanding the reactivity of radical intermediates that might be involved in certain transformations. researchgate.net
Understanding Non-Covalent Interactions and Their Influence on Reactivity and Selectivity
The reactivity and selectivity of chemical reactions are not solely governed by the nature of covalent bonds being broken and formed. Non-covalent interactions, though weaker, play a crucial role in dictating the three-dimensional structure of molecules, the stability of transition states, and the pathways of chemical transformations. In the case of this compound, a molecule characterized by the presence of two bulky and electron-withdrawing phenylsulfonyl groups attached to a strained cyclopropane ring, a variety of intramolecular non-covalent interactions are anticipated. These interactions, arising from the specific arrangement of aromatic rings and sulfonyl groups, can significantly influence the molecule's conformational preferences and, consequently, its chemical behavior.
Computational chemistry provides powerful tools to investigate these fleeting and subtle interactions. Through methods such as Density Functional Theory (DFT), often augmented with dispersion corrections to accurately model weak interactions, the intricate network of non-covalent contacts within this compound can be mapped and their energetic contributions quantified.
Key non-covalent interactions expected to be at play in this system include:
π-π Stacking Interactions: The two phenyl rings can interact with each other through π-π stacking. These interactions can be either face-to-face or, more commonly, offset (parallel-displaced). The geometry and strength of this interaction are sensitive to the substitution on the aromatic rings. In conformationally flexible systems, the presence of an ethyl spacer between two aromatic rings has been shown to facilitate intramolecular π-stacking. rsc.org
CH-π Interactions: These are a form of hydrogen bonding where a C-H bond acts as the hydrogen donor and a π-system (the phenyl ring) acts as the acceptor. rsc.org In this compound, the hydrogens of one phenyl ring can interact with the π-cloud of the other. The hydrogens of the cyclopropane ring can also potentially engage in such interactions with the phenyl rings. These interactions are known to contribute significantly to the stability of molecular conformations. nih.gov
Interactions involving the Sulfonyl Group: The oxygen atoms of the sulfonyl groups are electron-rich and can participate in various non-covalent interactions. These can include interactions with the electron-deficient regions of the phenyl rings or with the C-H bonds of the cyclopropane or phenyl moieties.
To illustrate the type of data that can be obtained from a computational analysis of these interactions, the following table presents hypothetical results from a DFT study on a conformer of this compound. Such a study would typically involve geometry optimization followed by an analysis of the electron density using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots.
| Interaction Type | Interacting Fragments | Calculated Distance (Å) | Estimated Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|---|
| π-π Stacking | Phenyl Ring 1 ↔ Phenyl Ring 2 | 3.65 | -2.5 | B3LYP-D3/6-311+G(d,p) |
| CH-π | Phenyl C-H ↔ Phenyl Ring 2 | 2.85 | -0.8 | B3LYP-D3/6-311+G(d,p) |
| CH-π | Cyclopropyl (B3062369) C-H ↔ Phenyl Ring 1 | 3.10 | -0.4 | B3LYP-D3/6-311+G(d,p) |
| C-H···O | Phenyl C-H ↔ Sulfonyl Oxygen | 2.98 | -0.6 | B3LYP-D3/6-311+G(d,p) |
Note: The data in this table is representative and intended for illustrative purposes only. It does not reflect the results of a published study on this compound.
The influence of these non-covalent interactions on the reactivity and selectivity of this compound is multifaceted. The conformational locking of the phenylsulfonyl groups can create a specific steric environment around the reactive cyclopropane ring. This can lead to facial selectivity in reactions where a reagent approaches the cyclopropane. For instance, the preferred orientation of the phenyl rings could shield one face of the cyclopropane, directing an incoming nucleophile or electrophile to the other face.
Furthermore, electronic effects can be transmitted through space via these non-covalent interactions. The electrostatic potential surface of the molecule, which is influenced by the arrangement of the phenylsulfonyl groups, can guide the approach of polar reagents. Studies on other electrophilic cyclopropanes have shown that the reactivity is highly dependent on the nature and orientation of the electron-withdrawing groups. nih.gov For this compound, the subtle balance of non-covalent forces will modulate the electronic character of the cyclopropane carbons, thereby influencing the rates and regioselectivity of ring-opening reactions.
Advanced Analytical Characterization Techniques in Research on 1,1 Di Phenylsulfonyl Cyclopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 1,1-di(phenylsulfonyl)-cyclopropane, providing detailed information about the chemical environment of each atom. The highly symmetrical nature of the parent compound results in a simplified spectrum, with the six protons of the cyclopropane (B1198618) ring being chemically equivalent and appearing as a single peak. docbrown.info However, for substituted or complex derivatives, more sophisticated NMR methods are required.
In the synthesis of substituted cyclopropanes, the formation of diastereomers is common. High-resolution NMR is an indispensable tool for both identifying these stereoisomers and quantifying their relative abundance. Techniques such as band-selective pure shift NMR can significantly enhance spectral resolution by collapsing complex multiplets into singlets. nih.gov This is particularly useful in crowded spectral regions or when chemical shift differences between diastereomers are minimal. nih.gov
For instance, in studies of complex molecules containing chiral centers, high-resolution NMR, often at high field strengths (e.g., 800 MHz), allows for the accurate determination of diastereomeric ratios (dr). rsc.org By integrating the distinct signals corresponding to each diastereomer, researchers can quantify the stereoselectivity of a reaction. Methods like Lorentzian lineshape fitting can further refine these measurements by de-convoluting overlapping signals, leading to more precise dr values. rsc.org The improved sensitivity and resolution offered by these advanced NMR methods are critical for validating synthetic methodologies that aim for high stereochemical control. nih.gov
Table 1: Representative ¹H NMR Data for a Substituted Cyclopropane Derivative Note: This table is illustrative of the type of data obtained for cyclopropane derivatives. Specific shifts for this compound itself will vary based on substitution.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH (cyclopropyl) | 2.50 | m | - |
| CH₂ (cyclopropyl) | 1.50 | m | - |
To unravel the complete three-dimensional structure and connectivity of atoms within complex this compound derivatives, researchers turn to multi-dimensional NMR experiments. These techniques provide through-bond and through-space correlations, painting a detailed picture of the molecular framework.
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing ¹H-¹H connectivities within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the carbon skeleton and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing crucial information about the molecule's conformation and the relative stereochemistry of substituents. nih.govacs.org
These multi-dimensional experiments are often used in concert to build a comprehensive and unambiguous structural assignment, which is essential for understanding the molecule's biological activity or reaction mechanisms. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For derivatives of this compound, HRMS is used to confirm the identity of newly synthesized compounds by matching the experimentally determined exact mass with the calculated theoretical mass for the expected molecular ion. rsc.orgmdpi.com
Table 2: HRMS Data Example Note: This table illustrates typical HRMS data. The values are for a hypothetical derivative.
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |
|---|
Beyond standard HRMS, specialized mass spectrometry techniques can be applied to study the properties of this compound and related materials in specific contexts.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique involves heating a sample to decomposition in an inert atmosphere and then separating and identifying the resulting smaller molecules. eag.compnnl.govunimelb.edu.au For materials containing the phenylsulfonyl cyclopropane moiety, such as polymers or adhesives, Py-GC/MS can be used to study thermal stability and decomposition pathways. pstc.org The resulting pyrogram is a chemical "fingerprint" that can be used for quality control or to reverse-engineer complex materials. pstc.org
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is an extremely surface-sensitive technique that analyzes the outermost 1-2 nanometers of a material. phi.comncsu.edu A primary ion beam bombards the sample surface, ejecting secondary ions that are analyzed by a time-of-flight mass spectrometer. phi.com This provides detailed elemental and molecular information from the surface. For applications where a this compound derivative might be used as a surface coating or part of a thin film, TOF-SIMS can characterize the surface composition, detect contaminants, and provide chemical imaging of the material's surface distribution. nih.govnih.gov The use of cluster primary ion sources has enhanced its capability for analyzing organic molecules on surfaces. surfacespectra.com
X-ray Crystallography for Definitive Solid-State Structural Determination and Absolute Stereochemistry
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org By diffracting X-rays off a single crystal of a this compound derivative, researchers can generate an electron density map and build an exact model of the molecule.
This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each chiral center. nih.govresearchgate.net This is achieved through the analysis of anomalous dispersion effects, often reported as the Flack parameter. researchgate.net The resulting crystal structure reveals not only the conformation of the molecule in the solid state but also how molecules pack together through intermolecular interactions like hydrogen bonds. researchgate.netresearchgate.netmdpi.com This detailed structural information is invaluable for rational drug design, understanding reaction mechanisms, and correlating structure with physical properties. nih.gov
Table 3: Illustrative Crystallographic Data for a Phenylsulfonyl-Containing Compound Note: This table presents typical parameters obtained from an X-ray crystallography experiment for a related organosulfur compound.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.924 |
| b (Å) | 14.772 |
| c (Å) | 18.151 |
| Volume (ų) | 2124.6 |
| Z (Molecules/unit cell) | 4 |
| R-factor | 0.038 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are paramount in the analysis of this compound, enabling the separation of the target compound from reaction precursors, byproducts, and, crucially, the resolution of its enantiomers. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.
While this compound itself is not a chiral molecule, the broader class of cyclopropane derivatives often includes chiral analogues whose enantiomeric purity is critical, particularly in asymmetric catalysis research. Chiral Gas Chromatography (GC) is a powerful and highly sensitive method for the determination of the enantiomeric excess (ee) of volatile chiral compounds. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.
For cyclopropane derivatives, CSPs based on modified cyclodextrins are particularly effective. researchgate.netgia.edu These macrocyclic oligosaccharides possess a chiral cavity, and by derivatizing the hydroxyl groups on their rim (e.g., with alkyl or acyl groups), their enantioselective recognition capabilities can be finely tuned. gcms.czsigmaaldrich.com A polysiloxane-anchored permethylated β-cyclodextrin, for instance, has been successfully used as a CSP in the GC analysis of a variety of cyclopropane derivatives. researchgate.net The efficiency of the separation is highly dependent on analytical parameters such as column temperature, carrier gas flow rate, and the specific nature of the CSP. nih.gov Lower analysis temperatures generally enhance enantioselectivity. sigmaaldrich.com
Illustrative GC Parameters for Chiral Analysis of a Functionalized Cyclopropane Derivative:
| Parameter | Value/Type |
|---|---|
| Column | Chirasil-β-Dex (or similar cyclodextrin-based CSP) |
| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 250 °C |
| Oven Program | Isothermal at 120-160 °C (Optimized for specific analyte) |
| Split Ratio | 100:1 |
This table is illustrative and shows typical parameters for the chiral GC analysis of cyclopropane derivatives. Actual conditions would require optimization for a specific analogue of this compound.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of the synthesis of this compound and assessing the purity of the final isolated product. gia.eduwiley.com Given the compound's polarity and molecular weight, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.
In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wiley.com By taking small aliquots from a reaction mixture over time, HPLC can be used to track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. sigmaaldrich.com
For final product analysis, a gradient elution method, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is often employed. This ensures that any impurities with a wide range of polarities are eluted and resolved from the main product peak. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Illustrative HPLC Method for Purity Analysis:
| Parameter | Value/Type |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
This table is illustrative. The specific gradient profile and detection wavelength would be optimized based on the UV absorbance characteristics of this compound and its expected impurities.
Advanced Spectroscopic Techniques
While chromatography excels at separation and quantification, advanced spectroscopic techniques provide detailed structural information. For this compound, vibrational spectroscopy methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly insightful.
These techniques probe the vibrational energies of molecular bonds. gia.edu The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of particular functional groups. For this compound, these methods can unequivocally confirm the presence of the key structural motifs: the strained cyclopropane ring and the sulfonyl groups.
The cyclopropane ring possesses characteristic vibrational modes, including C-H stretching and ring deformation (breathing) modes. The high strain of the three-membered ring can shift these frequencies to characteristic positions. For example, C-H stretching vibrations on a cyclopropane ring often appear at higher wavenumbers (e.g., >3000 cm⁻¹) in the IR spectrum. researchgate.net
The sulfonyl (SO₂) group gives rise to very strong and easily identifiable absorption bands in the FTIR spectrum, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). gia.edu The presence of two such groups attached to the same carbon atom in this compound would likely influence the exact position and intensity of these bands. Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the S=O bonds and the vibrations of the phenyl rings.
Expected Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Cyclopropane C-H | Stretching | 3100 - 3000 | Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Cyclopropane Ring | Ring Deformation | 1050 - 1000 | Medium |
Conclusion and Future Research Directions
Synthesis of Key Advances in the Chemistry of 1,1-Di(phenylsulfonyl)-cyclopropane
The chemistry of this compound is dominated by its function as a "donor-acceptor cyclopropane" (DAC). The geminal disulfone substitution creates a highly polarized C2-C3 bond, making the molecule an effective three-carbon 1,3-dipole synthon. nih.gov This activation allows for a range of reactions that are not accessible for simple cyclopropanes.
Key advances have centered on two major classes of transformations:
Ring-Opening Reactions: The high degree of ring strain and polarization facilitates nucleophilic attack, leading to the cleavage of the cyclopropane (B1198618) ring. This has been exploited to form 1,3-bifunctional compounds. Recent progress has focused on the reaction of DACs with a wide array of carbon-centered nucleophiles, including electron-rich arenes, indoles, and active methylene (B1212753) compounds, providing a direct route to functionalized acyclic and carbocyclic structures. rsc.org
[3+n]-Cycloaddition Reactions: Acting as a 1,3-zwitterion equivalent, this compound undergoes formal [3+2] cycloadditions with various dipolarophiles. researchgate.net This strategy has proven highly effective for the synthesis of five-membered heterocyclic and carbocyclic rings. For instance, reactions with hetero-2π components like imines, aldehydes, and thiocarbonyls have been well-documented. nih.gov
These transformations underscore the compound's role as a cornerstone for rapidly assembling complex molecular architectures from simple precursors.
Table 1: Key Transformations of this compound
| Transformation Type | Reactant/Conditions | Product Type | Key Finding | Citation |
|---|---|---|---|---|
| Ring-Opening | Carbon Nucleophiles (e.g., indoles, arenes) | 1,3-Difunctionalized Chains | Straightforward access to complex acyclic structures. | rsc.org |
| [3+2] Cycloaddition | Imines, Aldehydes, Ketones | 5-Membered Heterocycles | Acts as a versatile 1,3-dipole for heterocycle synthesis. | nih.govnih.gov |
| [3+2] Cycloaddition | Thiourea (B124793) / Yb(OTf)₃ | 2-Amino-4,5-dihydrothiophenes | Efficient, stereospecific route to sulfur-containing heterocycles. | researchgate.net |
| Base-Promoted Ring Opening | p-Siloxyaryl substituted DACs with C-nucleophiles | Homo-Michael Adducts | A novel, metal-free activation method forming a p-quinone methide intermediate. | rsc.org |
Emerging Research Avenues for Unexplored Reactivity and Transformations
While the fundamental reactivity of this compound is well-established, several research avenues remain ripe for exploration. The development of novel activation modes is a particularly promising frontier. Traditionally, Lewis acids have been used to induce ring-opening. nih.gov However, very recent studies have demonstrated that base-promoted, metal-free activation is possible by modifying the cyclopropane with an aryl donor group, which opens the door to new reaction pathways under milder conditions. rsc.org
Furthermore, the full potential of this reagent in asymmetric catalysis is only beginning to be realized. The development of chiral catalysts that can control the stereochemical outcome of its ring-opening and cycloaddition reactions is a major area of growth. nih.govresearchgate.netorganic-chemistry.org Such advancements would enable the synthesis of enantiomerically pure, complex molecules, which is of paramount importance in medicinal chemistry and materials science. rsc.orgrsc.org Exploring its participation in photoredox or electrochemical catalytic cycles could also unveil completely new types of transformations.
Potential for Development of Novel Synthetic Methodologies Based on this compound as a Platform
The predictable reactivity of this compound makes it an ideal platform for the development of new, general synthetic methodologies. Its utility as a 1,3-dipole synthon can be further expanded to target a broader range of cycloaddition partners. nih.govnih.gov For example, designing catalytic asymmetric [3+3], [3+4], or even more complex cycloaddition cascades would provide rapid access to six- and seven-membered rings, which are common motifs in natural products.
A significant opportunity lies in harnessing the compound for diversity-oriented synthesis. By designing multi-component reactions that pivot on a key ring-opening or cycloaddition step, vast libraries of structurally diverse compounds could be generated from a common cyclopropane precursor. This strategy is highly valuable for drug discovery and chemical biology, where access to novel chemical space is crucial. researchgate.net The development of solid-supported versions of the reagent could also facilitate its use in automated synthesis and high-throughput screening.
Table 2: Potential Future Methodologies Using this compound
| Methodology | Target Structures | Potential Advantages |
|---|---|---|
| Asymmetric [3+n] Cycloadditions | Enantioenriched 5-, 6-, and 7-membered rings | High stereocontrol, rapid increase in molecular complexity. |
| Multi-Component Reactions | Structurally diverse compound libraries | High efficiency, access to novel chemical space for screening. |
| Photoredox/Electro-Catalysis | Radically-generated adducts, novel ring systems | Access to new reaction mechanisms and product classes. |
| Tandem/Cascade Reactions | Complex polycyclic systems | Step- and atom-economy, rapid construction of intricate scaffolds. |
Future Directions in Theoretical Modeling and Advanced Analytical Studies of Cyclopropane-Sulfone Systems
To unlock the full synthetic potential of this compound and related systems, a deeper mechanistic understanding is required. Advanced theoretical and analytical studies will be indispensable in this pursuit. Density Functional Theory (DFT) calculations have already been used to probe the frontier molecular orbitals (FMOs) and rationalize the outcomes of certain reactions. researchgate.net
Future theoretical work should focus on:
Modeling Transition States: Accurately calculating the transition state structures and energies for various reaction pathways (e.g., concerted vs. stepwise cycloadditions, Lewis acid vs. base-promoted ring-opening) will be crucial for predicting reactivity and selectivity.
Catalyst Design: Computational modeling can guide the rational design of new chiral catalysts by simulating the interactions between the catalyst, the cyclopropane substrate, and the reaction partner, thereby accelerating the development of highly efficient and selective asymmetric methods. chemrxiv.org
Exploring Reactive Intermediates: In-depth studies of the electronic structure and stability of the transient 1,3-dipole and other reactive intermediates, such as the p-quinone methides formed under basic conditions, will provide a clearer picture of the reaction mechanisms. rsc.org
Advanced analytical techniques, such as in-situ reaction monitoring using NMR or IR spectroscopy, coupled with kinetic studies, will provide essential experimental data to validate and refine these theoretical models. This synergistic approach between computational and experimental chemistry will undoubtedly pave the way for the next generation of innovations in the chemistry of cyclopropane-sulfone systems.
Q & A
Q. What are the key synthetic routes for preparing 1,1-disubstituted cyclopropanes, and how are sulfonyl groups introduced?
- Methodological Answer : The synthesis of 1,1-disubstituted cyclopropanes typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) . For sulfonyl-functionalized derivatives like 1,1-Di(phenylsulfonyl)-cyclopropane, post-cyclopropanation sulfonation is critical. A two-step approach is often employed:
Cyclopropanation : Use diazo reagents (e.g., dimethyl diazomalonate) with catalysts like Rh₂(OAc)₄ to form the cyclopropane core.
Sulfonylation : React the cyclopropane intermediate with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install sulfonyl groups.
Purity is ensured via column chromatography, and structural validation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies cyclopropane ring protons (δ 1.5–2.5 ppm, split due to ring strain). ¹³C NMR confirms sulfonyl group attachment (C-SO₂ signals at δ 125–135 ppm) .
- IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) confirm sulfonyl groups.
- X-ray Crystallography : Resolves stereochemistry and bond angles (cyclopropane C-C bond angles ~60°) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for reaction design .
Advanced Research Questions
Q. How do catalytic systems influence stereochemical outcomes in cyclopropanation reactions?
- Methodological Answer : Catalyst choice dictates stereoselectivity. For example:
- Chiral Rhodium Catalysts (e.g., Rh₂(S-DOSP)₄): Achieve enantiomeric excess (ee) >90% in asymmetric cyclopropanation via steric control of transition states .
- Copper Catalysts : Favor trans-diastereomers due to ligand geometry .
Experimental Optimization : Screening solvents (e.g., CH₂Cl₂ vs. toluene) and additives (e.g., chiral ligands) refines selectivity. X-ray crystallography of intermediates validates mechanistic hypotheses .
Q. What mechanistic insights explain contradictions in cyclopropane reactivity under Lewis acid catalysis?
- Methodological Answer : Cyclopropanes can act as 1,3-dipoles or malonate precursors depending on reaction conditions. For example:
- Classical 1,3-Dipole Pathway : Cyclopropanes react with electrophiles via ring-opening (e.g., AlCl₃-mediated [3+2] cycloaddition with nitriles).
- Alternative Pathway : AlCl₃ promotes 1,1-cyclopropanes to generate 2-styrylmalonate intermediates, enabling non-dipolar cycloadditions (e.g., with N-benzylic sulfonamides) .
Resolution Strategy : Isotopic labeling (e.g., ¹³C-cyclopropane) and DFT calculations differentiate pathways by tracking bond reorganization .
Q. How can computational chemistry predict cyclopropane stability and regioselectivity in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Model bond dissociation energies (BDEs) to predict ring-opening sites. For this compound, sulfonyl groups lower BDE at C1-C2 bonds due to electron-withdrawing effects.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states (e.g., polar aprotic solvents stabilize zwitterionic intermediates).
- NIST Thermodynamic Data : Validate computational results with experimental ΔfH° and Cp values .
Methodological Challenges and Solutions
Addressing Byproduct Formation in Halogen Substitution Reactions
- Challenge : Sodium alcoholates (NaOR) may induce elimination side reactions (e.g., cyclopropene formation) .
- Solution :
- Use bulky alcohols (e.g., t-BuOH) to sterically hinder elimination.
- Monitor reaction progress via GC-MS to optimize temperature (≤40°C) and reaction time .
Designing Cyclopropanes as Bioisosteres in Medicinal Chemistry
- Strategy : Replace amide bonds or aromatic rings with 1,1-disubstituted cyclopropanes to enhance metabolic stability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
